molecular formula C13H17ClN2O6S B14401186 Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate CAS No. 88345-54-4

Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate

Cat. No.: B14401186
CAS No.: 88345-54-4
M. Wt: 364.80 g/mol
InChI Key: DFXVBLXFSQRYMF-UHFFFAOYSA-N
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Description

Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl ester group, a chloro substituent, a nitro group, and a sulfamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate typically involves multiple steps. One common route includes the nitration of a chlorobenzoic acid derivative, followed by sulfonation and esterification. The reaction conditions often involve the use of concentrated sulfuric acid for sulfonation and nitric acid for nitration. The esterification step can be achieved using hexanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro group.

    Reduction: The major product is the corresponding amino derivative.

    Hydrolysis: The products are the carboxylic acid and hexanol.

Scientific Research Applications

Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-2-nitro-4-sulfamoylbenzoate
  • Ethyl 3-chloro-2-nitro-4-sulfamoylbenzoate
  • Propyl 3-chloro-2-nitro-4-sulfamoylbenzoate

Uniqueness

Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. The hexyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

88345-54-4

Molecular Formula

C13H17ClN2O6S

Molecular Weight

364.80 g/mol

IUPAC Name

hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate

InChI

InChI=1S/C13H17ClN2O6S/c1-2-3-4-5-8-22-13(17)9-6-7-10(23(15,20)21)11(14)12(9)16(18)19/h6-7H,2-5,8H2,1H3,(H2,15,20,21)

InChI Key

DFXVBLXFSQRYMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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